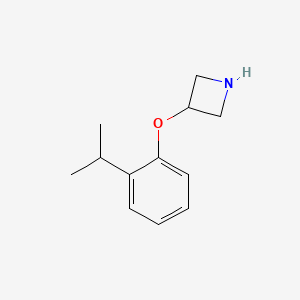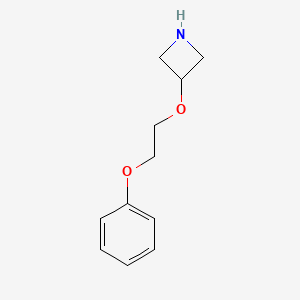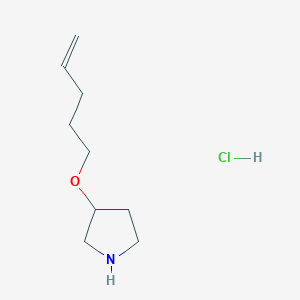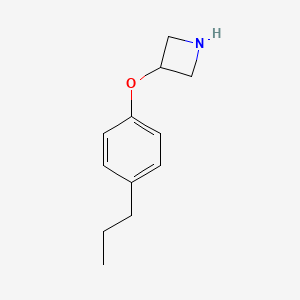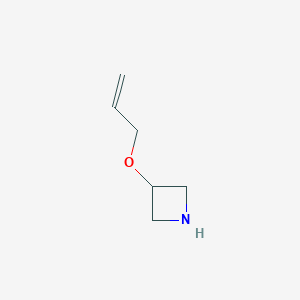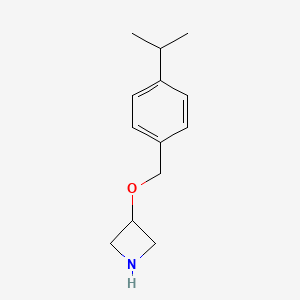![molecular formula C14H15N3 B1392494 4-ベンジル-1,2,3,4-テトラヒドロピリド[2,3-b]ピラジン CAS No. 1242926-71-1](/img/structure/B1392494.png)
4-ベンジル-1,2,3,4-テトラヒドロピリド[2,3-b]ピラジン
概要
説明
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with a benzyl group attached to the nitrogen atom at the 4-position
科学的研究の応用
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
Target of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines and possess superior c-met kinase inhibition ability .
Mode of Action
Compounds with similar structures have been found to inhibit c-met kinase at the nanomolar level .
Result of Action
Similar compounds have shown excellent anti-tumor activity against various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the pyrido[2,3-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
類似化合物との比較
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the benzyl group.
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A similar structure lacking the benzyl substitution.
Benzylpyrazine: A simpler structure with a benzyl group attached to a pyrazine ring.
Uniqueness
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the combination of the pyrido[2,3-b]pyrazine core and the benzyl group, which imparts distinct chemical and biological properties. This combination can enhance its binding affinity to biological targets and its overall stability, making it a valuable compound for various applications.
特性
IUPAC Name |
4-benzyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-5-12(6-3-1)11-17-10-9-15-13-7-4-8-16-14(13)17/h1-8,15H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIHSDDDNXLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(N1)C=CC=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)
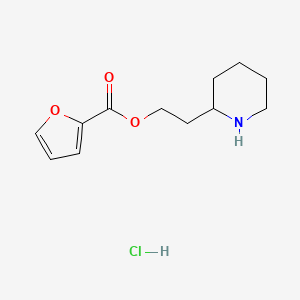
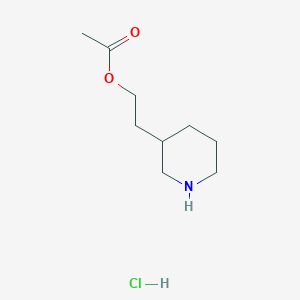
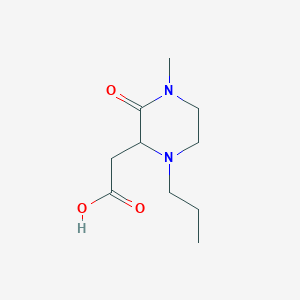
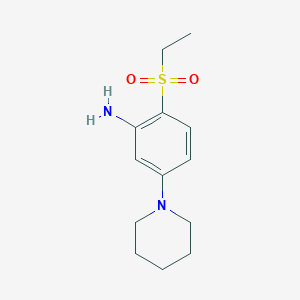
![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)
